2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione

Description

Development and Discovery of Meldrum’s Acid

The foundation for understanding 2,2-dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione begins with the discovery of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). First synthesized in 1908 by Scottish chemist Andrew Norman Meldrum , this compound was initially misidentified as a β-lactone derivative of β-hydroxyisopropylmalonic acid. Meldrum’s work involved condensing malonic acid with acetone in acetic anhydride and sulfuric acid, yielding a highly acidic compound (pKa ≈ 4.97) due to the lability of the methylene hydrogen atoms between its carbonyl groups. The correct dioxane-dione structure was not elucidated until 1948, when Davidson and Bernhard confirmed its cyclic acylal configuration through X-ray crystallography.

Meldrum’s acid gained prominence in organic synthesis due to its unique reactivity. Its high acidity enables facile deprotonation at the C5 position, forming stabilized enolates that participate in Knoevenagel condensations and Michael additions. Additionally, its thermal instability allows it to decompose into ketenes, which are valuable intermediates for polymer chemistry and cycloaddition reactions. These properties have cemented Meldrum’s acid as a versatile scaffold for constructing complex heterocycles, including quinoline-functionalized derivatives.

Significance of Quinoline-Containing Heterocycles in Chemical Research

Quinoline, a bicyclic heterocycle (C₉H₇N), has been a cornerstone of medicinal chemistry since its isolation from coal tar in 1834. Its structure combines a benzene ring fused to a pyridine ring, enabling diverse functionalization at multiple positions. Quinoline derivatives exhibit broad pharmacological activities, including antimalarial (e.g., quinine), anticancer (e.g., camptothecin analogs), and antimicrobial properties.

The quinoline scaffold’s significance arises from its ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. For example, 4-hydroxy-2-alkylquinolines (HAQs) modulate bacterial communication, while chloroquine (a 4-aminoquinoline) remains a historic antimalarial agent. Recent advances in computer-aided drug design have further highlighted quinoline’s role in targeting enzymes such as α-glucosidase, thymidine phosphorylase, and DNA topoisomerases. This versatility has driven the synthesis of hybrid molecules combining quinoline with other pharmacophores, such as Meldrum’s acid derivatives, to enhance bioactivity.

Evolution of Quinoline-Functionalized Meldrum’s Acid Derivatives

The fusion of quinoline with Meldrum’s acid represents a strategic advancement in heterocyclic chemistry. Early work by Mohssen et al. (2017) demonstrated the synthesis of quinoline-Meldrum’s acid hybrids via reactions between substituted anilines and methylene Meldrum’s acid. This method produced phenylamine-methylene Meldrum’s acid intermediates, which were cyclized to 4-chloroquinoline derivatives using phosphoryl chloride (POCl₃). Subsequent functionalization with aromatic amines or boronic acids yielded 4-aminophenylquinolines and 4-phenylquinolines, respectively.

A notable breakthrough came from Bhardwaj et al. (2019) , who developed a catalyst-free, regioselective synthesis of spiro-dioxoloquinolines using Meldrum’s acid, aldehydes, and 3,4-methylenedioxyaniline. This aqueous ethanol-based protocol achieved yields up to 87% and highlighted the role of Meldrum’s acid as a bis-electrophile in forming complex architectures. Such methodologies underscore the synergy between Meldrum’s acid’s reactivity and quinoline’s structural diversity, enabling access to novel bioactive compounds.

Molecular Importance of this compound

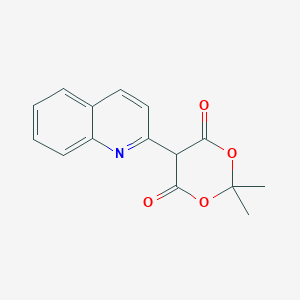

The compound This compound (CAS: 83260-82-6) exemplifies the convergence of Meldrum’s acid and quinoline chemistry. Its molecular structure features a dioxane-dione core substituted at C5 with a quinolin-2-yl group, conferring dual reactivity:

- The dioxane-dione ring undergoes nucleophilic attack at C4 and C6, enabling ring-opening reactions to form β-keto esters or amides.

- The quinoline moiety participates in electrophilic substitution at C3 and C8, facilitating further derivatization.

This hybrid structure enhances the compound’s utility in medicinal chemistry. For instance, Moon and Hawker (2015) utilized similar Meldrum’s acid derivatives to synthesize polymers with ketene substituents, which exhibit tunable thermal and mechanical properties. In drug discovery, the quinoline component’s ability to intercalate DNA or inhibit enzymes like h-NTPDase1 positions this compound as a potential anticancer or anti-inflammatory agent.

Analytical characterization via NMR and X-ray crystallography confirms its spirocyclic configuration, with distinct signals for the methyl groups (δ ≈ 1.4–1.6 ppm) and quinoline protons (δ ≈ 7.2–8.5 ppm). The compound’s molecular weight (271.27 g/mol) and purity (>97%) make it a reliable intermediate for further functionalization.

Properties

IUPAC Name |

2,2-dimethyl-5-quinolin-2-yl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-15(2)19-13(17)12(14(18)20-15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQLTUAVQDDWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2=NC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344569 | |

| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83260-82-6 | |

| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multicomponent Reaction in Aqueous Ethanol

A highly efficient and environmentally benign method involves the reaction of Meldrum’s acid, quinoline derivatives, and aromatic aldehydes in an ethanol-water solvent system at room temperature without catalysts or additives.

-

- Solvent: Ethanol/water (1:1 v/v)

- Temperature: Room temperature (25–30 °C)

- Time: Approximately 60 minutes

- Molar ratios: Meldrum’s acid (1.0 mmol), quinoline derivative (1.0 mmol), aldehyde (2.0 mmol)

-

- Initial condensation between the quinoline amine and aldehyde forms an imine intermediate.

- Meldrum’s acid undergoes nucleophilic attack and subsequent cyclization, releasing acetone and CO₂, leading to the formation of the dioxane-4,6-dione ring fused with the quinoline moiety.

-

- Excellent isolated yields ranging from 80% to 87% depending on the aldehyde substituents.

- Electron-withdrawing groups (e.g., p-chloro, p-bromo) and electron-donating groups (e.g., p-methoxy, p-methyl) on the aldehyde are well tolerated.

-

- Catalyst-free, green solvent system.

- High diastereoselectivity (d.r. > 50:1 cis/trans).

- Simple workup and purification.

- High atom economy and low environmental impact.

Table 1: Solvent Effect on the Synthesis Yield of this compound Derivatives

| Entry | Solvent System | Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Water | RT | 120 | - | Sticky mass formation |

| 2 | Ethanol/water (1:9) | RT | 120 | - | Sticky mass formation |

| 3 | Ethanol/water (3:7) | RT | 90 | - | Sticky mass formation |

| 4 | Ethanol/water (1:1) | RT | 60 | 87 | Optimal, no stickiness |

| 5 | Ethanol | RT | 60 | 80 | Good yield |

| 6 | Butanol | RT | 90 | 75 | Moderate yield |

| 7 | Dichloromethane (DCM) | RT | 90 | 50 | Lower yield |

| 8 | Methanol | RT | 120 | 68 | Moderate yield |

| 9 | Acetic acid | RT | 100 | 64 | Moderate yield |

| 10 | Acetonitrile | RT | 60 | 80 | Good yield |

| 11 | n-Hexane | RT | 75 | - | Sticky mass formation |

Reaction conditions: 1.0 mmol quinoline amine, 1.0 mmol Meldrum’s acid, 2.0 mmol aromatic aldehyde, 5 mL solvent, room temperature.

Cyclization and Substitution Route Involving 4-Bromoaniline and Meldrum’s Acid

In some protocols targeting quinoline-substituted Meldrum’s acid derivatives, the following steps are employed:

- Initial formation of an intermediate by refluxing Meldrum’s acid with 4-bromoaniline and triethyl orthoformate in ethanol.

- Subsequent heating of the intermediate in diphenyl ether at elevated temperatures (around 190–220 °C) to induce cyclization and substitution reactions, forming quinoline-containing dioxane-dione derivatives.

- This method allows for the synthesis of halogenated quinoline intermediates useful for further functionalization.

This multi-step approach is optimized for yield and purity by controlling solvent presence and reaction temperature to minimize impurities and shorten reaction time.

Research Findings and Optimization

- Solvent choice is critical: Aqueous ethanol (1:1) provides the best balance between solubility, reaction rate, and product isolation without sticky byproducts.

- Temperature: Ambient temperature suffices for the MCR, avoiding harsh conditions that can degrade sensitive functionalities.

- Catalyst-free conditions: The reaction proceeds efficiently without added catalysts, simplifying purification and reducing cost.

- Substrate scope: Both electron-rich and electron-poor aromatic aldehydes and quinoline derivatives are compatible.

- Diastereoselectivity: High selectivity (>50:1 cis/trans) is observed, indicating a controlled stereochemical outcome.

- Environmental impact: The method aligns with green chemistry principles, offering high atom economy and low waste generation (low E-factor).

Summary Table of Representative Yields with Different Aldehydes

| Product Code | Aldehyde Substituent | Yield (%) | Diastereoselectivity (d.r.) | Notes |

|---|---|---|---|---|

| 4b | p-Chlorobenzaldehyde | 87 | >50:1 | High yield, excellent selectivity |

| 4c | p-Bromobenzaldehyde | 81 | >50:1 | Good yield |

| 4d | p-Methoxybenzaldehyde | 85 | >50:1 | Electron-donating group tolerated |

| 4e | p-Methylbenzaldehyde | 83 | >50:1 | Electron-donating group tolerated |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-based oxides.

Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione serves as an essential building block in organic synthesis. Its structure allows for multiple functionalization reactions, enabling the formation of complex molecules.

Case Study:

A recent study demonstrated the use of this compound in the synthesis of tetrahydroquinoline derivatives through a one-pot reaction involving enaminones and acylating agents. The method showcased efficient yields and reduced reaction times compared to traditional methods .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Tetrahydroquinoline synthesis | 32% | PPA heating for 6 hours |

| Alternative method with TsOH | 15% | Toluene heating |

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant anticancer properties. The quinoline moiety is known for its biological activity against various cancer cell lines.

Case Study:

A series of derivatives were synthesized and tested against human cancer cell lines. The results showed that certain modifications on the quinoline ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 (breast) |

| Compound B | 4.0 | A549 (lung) |

Materials Science

Polymer Chemistry:

The compound has potential applications in polymer chemistry as a cross-linking agent due to its ability to form stable bonds with various polymer matrices.

Case Study:

In a study focused on developing new polymeric materials, this compound was incorporated into a polymer matrix to enhance thermal stability and mechanical properties. The modified polymers exhibited improved performance metrics compared to unmodified counterparts .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Analytical Applications

Spectroscopic Studies:

The compound is also utilized in analytical chemistry for spectroscopic studies due to its distinct absorption characteristics.

Case Study:

Spectroscopic analysis using NMR and FTIR has been employed to characterize the interactions between this compound and various substrates. The data provided insights into reaction mechanisms and product formation pathways .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Quinoline vs. Aromatic/Heterocyclic Substituents: The quinolin-2-yl group’s planar aromatic structure may enhance DNA intercalation or enzyme inhibition compared to smaller substituents (e.g., methoxybenzylidene) .

- Synthetic Flexibility : Most derivatives are synthesized via condensation (e.g., with aldehydes or amines) or cycloaddition, as seen in and .

Physicochemical and Crystallographic Properties

- Crystal Packing: Derivatives like 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione () exhibit intramolecular hydrogen bonding, stabilizing the enol tautomer . The title compound’s quinoline group may promote π-π stacking, influencing solubility and bioavailability.

- Thermal Stability : Nitro-substituted derivatives () show lower thermal stability due to the nitro group’s electron-withdrawing effects, whereas methoxy-substituted analogs () are more stable .

Biological Activity

2,2-Dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione, a compound derived from Meldrum's acid, has garnered interest in medicinal chemistry due to its potential biological activities. This review synthesizes current knowledge regarding its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 271.273 g/mol. The structure features a dioxane ring fused with a quinoline moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A notable study evaluated the antibacterial effects of this compound against both standard and multidrug-resistant strains. The results indicated:

- Against E. coli : The compound exhibited a significant reduction in the minimum inhibitory concentration (MIC) when combined with amikacin, decreasing from 19.5 µg/mL to 4.9 µg/mL.

- Against S. aureus : Similar synergistic effects were observed, with MIC values dropping from 19.5 µg/mL to 2.4 µg/mL when used alongside amikacin.

- Against P. aeruginosa : The compound showed synergy with gentamicin, reducing the MIC from 156.2 µg/mL to 39.1 µg/mL .

These findings suggest that the compound may modulate antibiotic activity and potentially reverse resistance phenotypes in bacterial strains.

The exact mechanism by which this compound exerts its antimicrobial effects remains under investigation. However, it is hypothesized that its structural features allow for interaction with bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.

Comparative Biological Activity

To provide a clearer perspective on its efficacy compared to other compounds in similar classes, a comparative analysis is presented below:

| Compound Name | Target Pathogen | MIC (µg/mL) | Synergistic Effect |

|---|---|---|---|

| This compound | E. coli | 4.9 | Yes (with Amikacin) |

| This compound | S. aureus | 2.4 | Yes (with Amikacin) |

| Other quinoline derivatives | Various | Varies | Varies |

Q & A

Q. What are the standard synthetic routes for preparing 2,2-dimethyl-5-(quinolin-2-yl)-1,3-dioxane-4,6-dione?

The compound is typically synthesized via a Knoevenagel condensation reaction. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with quinoline-2-carbaldehyde in the presence of an acid catalyst (e.g., acetic acid) at elevated temperatures (~75°C). The reaction proceeds through nucleophilic attack of the active methylene group in Meldrum’s acid on the aldehyde, followed by dehydration to form the exocyclic double bond. Purification involves recrystallization from ethanol or column chromatography using silica gel .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography is the gold standard for confirming molecular structure and stereochemistry. The compound’s 1,3-dioxane ring typically adopts a boat conformation, stabilized by weak C–H⋯O hydrogen bonds. Software like SHELXL (for refinement) and WinGX (for visualization) are critical for analyzing diffraction data .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with characteristic signals for the quinoline moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and dioxane ring (e.g., methyl groups at δ 1.2–1.5 ppm) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.

- Use a fume hood to prevent inhalation of dust or vapors.

- Dispose of waste via certified chemical disposal services, as the compound may persist in the environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Contradictions may arise from disordered solvent molecules or twinning. Strategies include:

Q. What mechanistic insights explain unexpected by-products during synthesis?

Side products like dimerized or over-alkylated derivatives may form due to:

Q. How does this compound serve as an intermediate in synthesizing bioactive quinolone derivatives?

Thermolysis of the dioxane ring generates a reactive ketene intermediate, which undergoes cyclocondensation with amines to form 4(1H)-quinolone scaffolds. Key parameters include:

- Temperature control (120–150°C in diphenyl ether).

- Use of Lewis acids (e.g., AlCl3) to accelerate ring-opening.

- Post-reaction characterization via HRMS and <sup>15</sup>N NMR to confirm substitution patterns .

Q. What strategies validate the compound’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.